molecular formula C20H24N2O4S B2834117 N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide CAS No. 1797085-54-1

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide

Cat. No. B2834117
CAS RN: 1797085-54-1
M. Wt: 388.48
InChI Key: ZUZDUSOTJAJVBF-UHFFFAOYSA-N
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Description

“N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide” is a complex organic compound. It contains a naphthalene moiety, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule also includes a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The compound also contains an acetyl group and a sulfonyl group, which may influence its reactivity and interactions with biological systems .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the naphthalene moiety might make the compound relatively non-polar and hydrophobic . The compound could potentially form hydrogen bonds via its sulfonyl and acetyl groups, which could influence its solubility and reactivity .

Scientific Research Applications

Crystallography and Structural Analysis

The crystal structure of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide has been investigated. The compound crystallizes in an orthorhombic space group with the following parameters:

The crystallographic data and fractional atomic coordinates are available in the literature . This structural information is crucial for understanding the compound’s properties and interactions.

Prodrug Design

One common approach to mitigate the gastrointestinal side effects of drugs is to use prodrugs. Studies have explored esterification of naproxen (a related compound) as a prodrug to reduce its direct effects. Similarly, N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide could be modified to enhance its bioavailability and minimize adverse effects .

Targeted Inhibition

Transient receptor potential melastatin 4 (TRPM4): is considered a potential target for cancer and other diseases. Researchers have designed and synthesized derivatives of N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide as new TRPM4 inhibitors. These compounds aim to improve cellular potency and may have therapeutic applications .

Click Chemistry

The compound naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate was synthesized via copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC). This reaction provides a regioselective method for introducing functional groups, potentially useful for drug development .

Mechanism of Action

The mechanism of action of this compound in biological systems is not clear from its structure alone. If it’s intended to be a drug or a drug candidate, its mechanism of action would depend on its interactions with specific biological targets .

Safety and Hazards

Without specific experimental data, it’s difficult to provide detailed information about the safety and hazards associated with this compound. As with any chemical, safe handling practices should be followed to minimize risk .

Future Directions

The study of this compound could open up new avenues in various fields like medicinal chemistry, materials science, etc., depending on its properties. Further experimental studies are needed to explore its potential applications .

properties

IUPAC Name

N-methyl-2-[1-(2-naphthalen-1-ylacetyl)piperidin-4-yl]sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-21-19(23)14-27(25,26)17-9-11-22(12-10-17)20(24)13-16-7-4-6-15-5-2-3-8-18(15)16/h2-8,17H,9-14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZDUSOTJAJVBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-((1-(2-(naphthalen-1-yl)acetyl)piperidin-4-yl)sulfonyl)acetamide

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